molecular formula C18H24O3 B1516655 15Beta-hyfroxy-17beta-estradiol

15Beta-hyfroxy-17beta-estradiol

Cat. No.: B1516655
M. Wt: 288.4 g/mol
InChI Key: QVQMPLATUBCZMQ-PDCGBLAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 15Beta-hyfroxy-17beta-estradiol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15Beta-hyfroxy-17beta-estradiol typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

15Beta-hyfroxy-17beta-estradiol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various saturated derivatives.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 15Beta-hyfroxy-17beta-estradiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential biological activities, including its role as a ligand for various receptors. It is used in research to understand the interactions between small molecules and biological macromolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 15Beta-hyfroxy-17beta-estradiol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives with different functional groups. Examples include:

  • (8R,9S,13S,14S,15R,17S)-13-Methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,15,17-dione
  • (8R,9S,13S,14S,15R,17S)-13-Methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,15,17-trimethoxy

Uniqueness

The uniqueness of 15Beta-hyfroxy-17beta-estradiol lies in its specific stereochemistry and functional groups. These features confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(8R,9S,13S,14S,15R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)17(18)15(20)9-16(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15-,16+,17-,18-/m1/s1

InChI Key

QVQMPLATUBCZMQ-PDCGBLAGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@@H](C[C@@H]2O)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1C(CC2O)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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